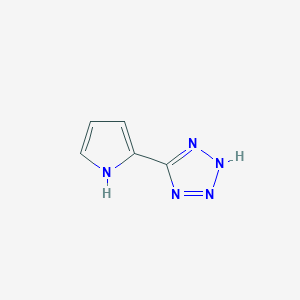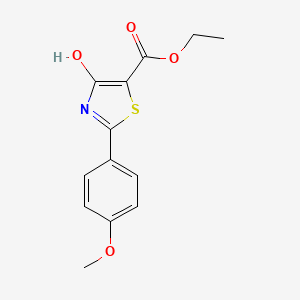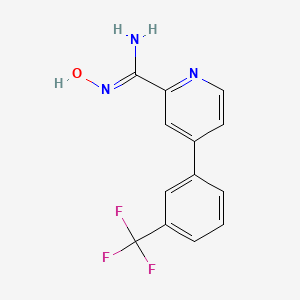
N-羟基-4-(3-三氟甲基苯基)-吡啶-2-甲酰胺
描述
The compound contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural products and pharmaceuticals. The trifluoromethyl group attached to the phenyl ring is a common motif in medicinal chemistry due to its ability to modulate the chemical properties of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine ring, possibly through a condensation reaction, followed by the introduction of the trifluoromethyl group. Trifluoromethylation is a well-studied area of chemistry, and there are many methods available, including radical trifluoromethylation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine ring, which is electron-deficient and can act as an electrophile in reactions. The trifluoromethyl group is generally considered to be inert, but can influence the reactivity of the molecule through its strong electron-withdrawing properties .科学研究应用
合成和化学性质
化学修饰以增强镇痛特性:研究已调查了某些分子中吡啶部分的修饰以增强其生物活性。例如,吡啶并[1,2-a]嘧啶核中的甲基置换旨在优化特定甲酰胺的生物学特性,由于在镇痛应用中生物活性增加,因此建议对其进行深入研究 (Ukrainets 等,2015)。
生物活性
选择性 Met 激酶抑制剂:开发选择性 Met 激酶抑制剂一直是一个重要的研究重点,导致了酶效力和水溶性得到改善的化合物。这些抑制剂,包括结构相关的化合物,已在临床前模型中显示出有效的抗肿瘤活性,从而导致临床试验 (Schroeder 等,2009)。
抗菌活性:新型化合物的合成显示出显着的抗菌和抗真菌活性,一些化合物的功效优于标准药物。这突出了基于吡啶甲酰胺结构衍生物开发新的抗菌剂的潜力 (Zhuravel 等,2005)。
结构衍生物和应用
配位化学和化合物形成:研究探索了在镍(II)存在下吡啶-2-腈与各种胺的缩合反应,导致稳定的配合物。这些反应对于理解镍与吡啶衍生物的配位化学很重要,可能适用于材料科学和催化 (Segl′a 等,1999)。
抗锥虫活性:对 3-羟基萘-2-甲酰苯胺的研究,包括具有三氟甲基苯基取代基的化合物,揭示了显着的抗锥虫活性。该活性与化合物的亲脂性和电子性质相关,强调了结构特征在设计抗寄生虫剂中的重要性 (Kos 等,2018)。
作用机制
Target of Action
The primary target of N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine is a disintegrin and metalloproteinase with thrombospondin motifs 5 . This protein plays a crucial role in the breakdown of extracellular matrix, which is important in processes such as cell migration, tissue remodeling, and cell signaling.
Mode of Action
It is known to interact with its target protein, potentially influencing its activity and thereby affecting the breakdown of the extracellular matrix .
Biochemical Pathways
Given its target, it is likely involved in pathways related to extracellular matrix degradation and cell migration .
生化分析
Biochemical Properties
N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and contributing to cellular protection mechanisms . The nature of these interactions often involves the formation of stable complexes, which can alter the enzymatic activity and affect downstream biochemical pathways.
Cellular Effects
The effects of N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli . Additionally, N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine has been reported to affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For example, the compound has been found to inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism . For instance, it has been shown to modulate the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic balance.
Transport and Distribution
The transport and distribution of N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules.
Subcellular Localization
N-Hydroxy-4-(3-trifluoromethylphenyl)-pyridine-2-carboxamidine exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the subsequent modulation of cellular processes.
属性
IUPAC Name |
N'-hydroxy-4-[3-(trifluoromethyl)phenyl]pyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-18-11(7-9)12(17)19-20/h1-7,20H,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDIFCLHIYHPRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



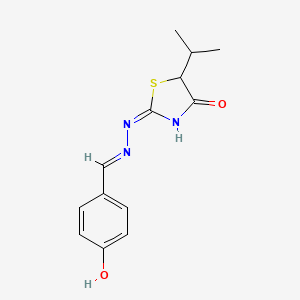
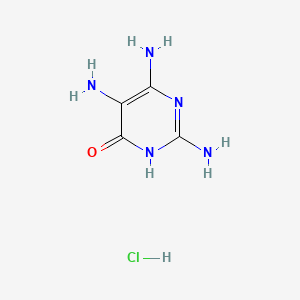
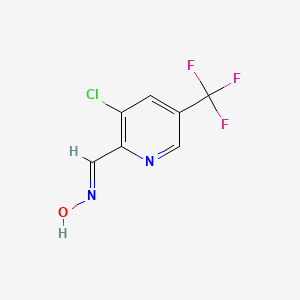


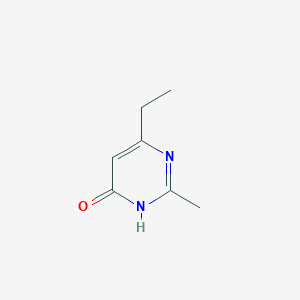

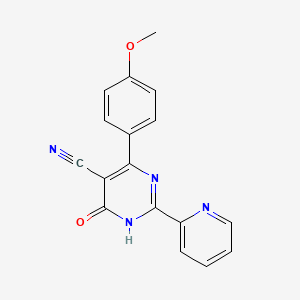
![ethyl N-{2-[2-(4-methoxyphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417639.png)


![[1,2,4]Triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B1417644.png)
